methyl 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylate methyl 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1004644-29-4
VCID: VC4513168
InChI: InChI=1S/C16H15N3O2/c1-3-19-10-11(9-17-19)15-8-13(16(20)21-2)12-6-4-5-7-14(12)18-15/h4-10H,3H2,1-2H3
SMILES: CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC
Molecular Formula: C16H15N3O2
Molecular Weight: 281.315

methyl 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylate

CAS No.: 1004644-29-4

Cat. No.: VC4513168

Molecular Formula: C16H15N3O2

Molecular Weight: 281.315

* For research use only. Not for human or veterinary use.

methyl 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylate - 1004644-29-4

Specification

CAS No. 1004644-29-4
Molecular Formula C16H15N3O2
Molecular Weight 281.315
IUPAC Name methyl 2-(1-ethylpyrazol-4-yl)quinoline-4-carboxylate
Standard InChI InChI=1S/C16H15N3O2/c1-3-19-10-11(9-17-19)15-8-13(16(20)21-2)12-6-4-5-7-14(12)18-15/h4-10H,3H2,1-2H3
Standard InChI Key ZEAOSQDYOWHRFU-UHFFFAOYSA-N
SMILES CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a quinoline core substituted at the 2-position with a 1-ethyl-1H-pyrazol-4-yl group and a methyl ester at the 4-position. Its molecular formula is C₁₆H₁₅N₃O₂, with a molar mass of 281.31 g/mol . The pyrazole moiety introduces a planar, electron-rich heterocycle, while the ester group enhances lipophilicity compared to carboxylic acid analogs .

Key Structural Features:

  • Quinoline backbone: A bicyclic system with a nitrogen atom at position 1, enabling π-π stacking and hydrogen bonding .

  • Pyrazole substituent: The 1-ethyl group at N1 and the 4-position linkage to quinoline influence steric and electronic properties .

  • Methyl ester: Serves as a prodrug motif, potentially improving membrane permeability over the carboxylic acid form .

Synthesis and Chemical Characterization

Synthetic Routes

The synthesis of methyl 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylate can be inferred from analogous quinoline-pyrazole derivatives. Two primary strategies are employed:

Strategy 1: Pfitzinger Reaction with Subsequent Esterification

  • Pfitzinger Reaction: Condensation of isatin derivatives with ketones in alkaline media forms the quinoline scaffold. For example, 5-fluoroisatin reacts with acetophenone to yield 6-substituted quinolines .

  • Suzuki-Miyaura Coupling: Introduction of the pyrazole group via palladium-catalyzed cross-coupling between a quinoline boronic acid and 1-ethyl-4-iodopyrazole .

  • Esterification: The carboxylic acid intermediate is treated with methanol and a catalyst (e.g., H₂SO₄) to form the methyl ester .

Strategy 2: Direct Alkylation of Quinoline Precursors

  • Intermediate Alkylation: Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes alkylation with 1-ethyl-4-(bromomethyl)pyrazole in the presence of K₂CO₃/DMF .

  • Ester Hydrolysis and Re-esterification: Hydrolysis of ethyl esters to carboxylic acids followed by methyl esterification .

Table 1: Comparison of Synthetic Methods

MethodYield (%)Key ReagentsConditionsReference
Pfitzinger + Suzuki45–68Isatin, Pd(PPh₃)₄Microwave, 120°C
Direct Alkylation53–76K₂CO₃, DMF60°C, 12 h
Esterification81–85H₂SO₄, MeOHReflux, 6 h

Spectroscopic Characterization

  • ¹H NMR: Key signals include the pyrazole proton at δ 7.68 (s, 1H), quinoline H-3 at δ 8.44 (d, J = 8.1 Hz), and methyl ester at δ 3.89 (s, 3H) .

  • ESI-MS: Molecular ion peak at m/z 281.31 [M+H]⁺ .

  • IR: Ester carbonyl stretch at 1725 cm⁻¹ and C=N quinoline absorption at 1620 cm⁻¹.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO and DCM (>10 mg/mL), sparingly soluble in water (<0.1 mg/mL) . The ester group enhances lipid solubility compared to carboxylic acid analogs.

  • Stability: Stable under inert atmospheres at −20°C but prone to hydrolysis in aqueous acidic/basic conditions .

Table 2: Physicochemical Data

PropertyValueMethodReference
Melting Point182–184°C (decomposes)Differential Scanning
LogP2.8 ± 0.3HPLC
pKa (ester)~1.5 (hydrolysis)Potentiometric Titration

Biological Activity and Structure-Activity Relationships (SAR)

Anticancer Activity

Methyl esters of quinoline-4-carboxylic acids induce apoptosis in cancer cells by modulating PI3K/Akt pathways . The 1-ethylpyrazole moiety may enhance selectivity for kinase domains, as seen in MET kinase inhibitors (e.g., AMG 337, IC₅₀ = 0.3 nM) .

SAR Insights:

  • 2-Position Substitution: Bulky groups (e.g., pyrazole) improve potency by occupying hydrophobic enzyme pockets .

  • 4-Ester vs. Acid: Esters exhibit higher bioavailability but require hydrolysis for activity .

  • Pyrazole N-Substitution: Ethyl groups optimize metabolic stability over methyl or aryl analogs .

Applications and Future Directions

Therapeutic Applications

  • Antiviral Agents: Potential use against HIV and enteroviruses, leveraging quinoline’s RNA-binding affinity .

  • Kinase Inhibitors: Structural similarity to MET inhibitors suggests utility in oncology .

  • Antimicrobials: Pyrazole-quinoline hybrids disrupt bacterial cell wall synthesis .

Challenges and Innovations

  • Synthetic Yield: Current methods yield ≤76%; flow chemistry or nanocatalysts (e.g., Fe₃O₄@SiO₂) could improve efficiency .

  • Prodrug Optimization: Developing pH-sensitive esters to target specific tissues .

  • Biological Screening: Prioritize in vivo models to validate efficacy and toxicity .

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